molecular formula C7H4N2O2S B12800719 1,3,4-Oxathiazol-2-one, 5-(4-pyridinyl)- CAS No. 345631-83-6

1,3,4-Oxathiazol-2-one, 5-(4-pyridinyl)-

Cat. No.: B12800719
CAS No.: 345631-83-6
M. Wt: 180.19 g/mol
InChI Key: GBLGUALQMKIIMW-UHFFFAOYSA-N
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Description

1,3,4-Oxathiazol-2-one is a five-membered heterocyclic scaffold containing oxygen, sulfur, and nitrogen atoms. The compound 5-(4-pyridinyl)-1,3,4-oxathiazol-2-one features a 4-pyridinyl substituent at the 5-position of the oxathiazolone core. These compounds are optimized for potency, selectivity over human proteasomes, and physicochemical properties like solubility and stability .

Properties

CAS No.

345631-83-6

Molecular Formula

C7H4N2O2S

Molecular Weight

180.19 g/mol

IUPAC Name

5-pyridin-4-yl-1,3,4-oxathiazol-2-one

InChI

InChI=1S/C7H4N2O2S/c10-7-11-6(9-12-7)5-1-3-8-4-2-5/h1-4H

InChI Key

GBLGUALQMKIIMW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=NSC(=O)O2

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

1,3,4-Oxathiazol-2-one, 5-(4-pyridinyl)- undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1,3,4-Oxathiazol-2-one, 5-(4-pyridinyl)- involves its interaction with specific molecular targets, such as proteasomes. The compound binds to the active site of the proteasome, inhibiting its activity and preventing the degradation of proteins . This inhibition can lead to the accumulation of proteins within the cell, ultimately causing cell death. The exact pathways and molecular targets involved may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs within the 1,3,4-Oxathiazol-2-one Family

Key derivatives of 1,3,4-oxathiazol-2-one are compared below based on substituents, biological activity, and selectivity:

Substituent at 5-Position Biological Activity (Mtb) Selectivity (Human Proteasome) Physicochemical Properties Reference
4-Chlorostyryl (e.g., Compound 18) Rapidly bactericidal (nonreplicating Mtb) High selectivity Improved solubility/stability
4-Methoxystyryl (e.g., Compound 28) Moderate activity Moderate selectivity Lower cytotoxicity
2-(Pyridin-3-yl)vinyl (e.g., Compound 55) Reduced potency Not reported Requires microwave synthesis
Cyclopropyl (e.g., Compound 6) Weak activity Low selectivity Lipophilic, poor solubility
Hydroxy(phenyl)methyl (e.g., Compound 14) Inactive against Mtb N/A High polarity, low membrane permeability

Key Findings :

  • Styryl-substituted derivatives (e.g., 4-chlorostyryl, 4-trifluoromethylstyryl) exhibit the highest bactericidal activity against nonreplicating Mtb, with compound 18 reducing colony-forming units (CFU) below detection limits within seven days .
  • Polar substituents (e.g., hydroxy groups) diminish activity, likely due to reduced membrane permeability .
  • Heteroaromatic substituents (e.g., pyridinyl-vinyl) show variable efficacy, suggesting steric and electronic factors critically influence target binding .
Comparison with 1,3,4-Oxadiazole Derivatives

Compounds with a 1,3,4-oxadiazole core and 4-pyridinyl substituents (e.g., cinnamyl 5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl sulfide ) demonstrate distinct pharmacological profiles due to differences in heterocyclic core electronics and sulfur positioning:

Property 5-(4-Pyridinyl)-1,3,4-oxathiazol-2-one (Inferred) 5-(4-Pyridinyl)-1,3,4-oxadiazole Derivatives
Core Reactivity Electrophilic oxathiazolone ring Less reactive oxadiazole ring
Membrane Permeability Moderate (depends on substituents) Higher (due to lipophilic sulfide groups)
Biological Target Mtb proteasome Not reported (anticancer/antimicrobial focus)
Synthetic Accessibility Microwave-assisted coupling required Multi-step cycloaddition

Key Insight : The oxathiazolone core’s electrophilicity may enhance covalent interactions with proteasomal threonine residues, whereas oxadiazoles are more stable but less potent against Mtb .

Comparison with Other Heterocycles
  • Benzimidazoles : Substitution with 4-pyridinyl in benzimidazole-based BCATm inhibitors led to reduced enzymatic activity, highlighting positional sensitivity of pyridinyl groups .
  • Thiophene/Thiazole : Thiophene analogs in benzimidazole inhibitors retained potency, suggesting heteroaromatic rings with lower polarity are better tolerated .

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